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Acetamide,N-(2-methyl-1H-inden-3-YL)-

Cat. No.: B13816770
M. Wt: 187.24 g/mol
InChI Key: ZTTDDCDRGUOFNW-UHFFFAOYSA-N
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Description

Contextualization within Indene (B144670) and Acetamide (B32628) Derivatives Research

N-(2-methyl-1H-inden-3-YL)-acetamide is a molecule that marries two important chemical scaffolds: the indene ring system and the acetamide functional group. The indene core, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a structural motif found in various natural products and synthetic compounds with diverse biological activities. wikipedia.org Substituted indenes are recognized for their potential applications in the development of pharmaceuticals and functional materials. acs.org

The acetamide group, on the other hand, is a common feature in a vast array of organic molecules and is prevalent in numerous approved small-molecule drugs. Acetamide derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. galaxypub.conih.gov The combination of an indene nucleus with an acetamide side chain, as seen in N-(2-methyl-1H-inden-3-YL)-acetamide, suggests the potential for unique physicochemical properties and biological activities, making it a molecule of academic interest.

Historical Trajectory of Research on Structurally Related Indene-Acetamide Compounds

The exploration of indene chemistry dates back to the late 19th century, with initial studies focusing on its isolation from coal tar and understanding its fundamental reactivity. wikipedia.org Over the decades, synthetic methodologies for the functionalization of the indene core have evolved significantly, allowing for the preparation of a wide array of derivatives. organic-chemistry.org

The development of acetamide derivatives in medicinal chemistry has a rich history, with many compounds being synthesized and evaluated for their therapeutic potential. archivepp.comarchivepp.com The convergence of these two research streams, leading to the synthesis and study of indene-acetamide compounds, is a more recent development. Researchers have explored the synthesis of various N-indenyl acetamides and related structures to investigate their potential as bioactive agents. For instance, studies have been conducted on N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, which share a similar structural concept of an amide linked to a bicyclic system, for their cytotoxic activities. nih.gov While a direct historical timeline for the specific compound N-(2-methyl-1H-inden-3-YL)-acetamide is not well-documented in publicly accessible literature, the progression of research on analogous structures provides a valuable framework for understanding its potential place in the field.

Current Research Landscape and Gaps Pertaining to N-(2-methyl-1H-inden-3-YL)-acetamide

The current research landscape for indene and acetamide derivatives remains vibrant and highly active. Scientists continue to explore novel synthetic routes to create diverse libraries of these compounds for high-throughput screening and to investigate their biological mechanisms of action. galaxypub.coresearchgate.net

Future research efforts could be directed towards the following areas:

Development of a reliable synthetic route for N-(2-methyl-1H-inden-3-YL)-acetamide.

Thorough physicochemical characterization , including spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of properties like solubility and stability.

In-depth biological evaluation , screening for a wide range of activities such as anticancer, anti-inflammatory, and antimicrobial effects.

Computational and theoretical studies to predict its molecular properties and potential interactions with biological targets. rsc.org

The following data tables provide illustrative examples of the types of research findings and data that are commonly reported for structurally related indene and acetamide derivatives. Due to the lack of specific data for N-(2-methyl-1H-inden-3-YL)-acetamide, these tables feature information on analogous compounds to provide a contextual framework.

Table 1: Examples of Bioactive Indene Derivatives

Compound Name Structure Biological Activity Reference
Sulindac Non-steroidal anti-inflammatory drug (NSAID) wikipedia.org
Indomethacin Non-steroidal anti-inflammatory drug (NSAID) researchgate.net

Table 2: Examples of Bioactive Acetamide Derivatives

Compound Name Structure Biological Activity Reference
Paracetamol (Acetaminophen) Analgesic and antipyretic nih.gov
Lidocaine Local anesthetic nih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
Acetamide, N-(2-methyl-1H-inden-3-YL)-
Sulindac
Indomethacin
(1S,2R)-1-Amino-2-indanol
Paracetamol (Acetaminophen)
Lidocaine
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO B13816770 Acetamide,N-(2-methyl-1H-inden-3-YL)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

N-(2-methyl-3H-inden-1-yl)acetamide

InChI

InChI=1S/C12H13NO/c1-8-7-10-5-3-4-6-11(10)12(8)13-9(2)14/h3-6H,7H2,1-2H3,(H,13,14)

InChI Key

ZTTDDCDRGUOFNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C1)NC(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemo Transformations of N 2 Methyl 1h Inden 3 Yl Acetamide

Established Synthetic Pathways for N-(2-methyl-1H-inden-3-YL)-acetamide and Related Indene (B144670) Analogs

Established synthetic routes to N-(2-methyl-1H-inden-3-YL)-acetamide and its analogs primarily rely on a convergent approach where the indene skeleton is first constructed and then functionalized.

Amidation Reactions and Mechanistic Considerations of the Acetamide (B32628) Moiety

A key transformation in the synthesis of the target molecule is the formation of the amide bond. A direct and effective method for synthesizing related (3-indenyl)acetamides involves an aldol-type condensation reaction. nih.gov This approach utilizes a substituted indanone, such as 2-methylindan-1-one, as the starting material. The indanone is reacted with the lithium salt of an N,N-disubstituted acetamide, for instance, the lithium enolate of N,N-dimethylacetamide, generated in situ using a strong base like lithium diisopropylamide (LDA). nih.gov

The reaction proceeds through a nucleophilic attack of the acetamide enolate on the carbonyl group of the indanone, forming a β-hydroxy amide intermediate (an aldol (B89426) adduct). youtube.comresearchgate.netresearchgate.netmasterorganicchemistry.com This intermediate is then subjected to acid-catalyzed dehydration to yield the desired α,β-unsaturated acetamide. nih.govyoutube.com The presence of the methyl group at the 2-position of the indene ring is thought to favor the formation of the desired endo-olefin isomer. nih.gov

Mechanism of Aldol-Type Reaction and Dehydration:

Enolate Formation: A strong base, such as LDA, deprotonates the α-carbon of the N,N-disubstituted acetamide to form a lithium enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 2-methylindan-1-one.

Aldol Adduct Formation: This attack leads to the formation of a tetrahedral intermediate which, upon workup, gives the β-hydroxy amide.

Dehydration: Treatment with acid protonates the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water, often facilitated by heating, results in the formation of a double bond, yielding the final N-(2-methyl-1H-inden-3-YL)-acetamide derivative. youtube.comconicet.gov.arconicet.gov.arunl.edu.ar

StepDescriptionKey Reagents/Conditions
1Enolate FormationN,N-disubstituted acetamide, Strong base (e.g., LDA), Anhydrous solvent (e.g., THF), Low temperature (-78 °C)
2Aldol Addition2-methylindan-1-one
3DehydrationAcid (e.g., TFA, H2SO4)

Indene Ring Formation Strategies and Functionalization at Specific Positions

The synthesis of the core 2-methyl-1H-indene scaffold can be achieved through various cyclization strategies. A common approach involves the intramolecular cyclization of appropriately substituted phenyl precursors. For instance, Friedel-Crafts acylation of an aromatic ring with a suitable acyl halide or anhydride (B1165640), followed by an intramolecular aldol condensation, can yield an indanone, which serves as a key precursor. beilstein-journals.org

Functionalization of the indene ring at specific positions is crucial for introducing the desired substituents. For the target molecule, the key is the introduction of the amino group at the C3 position, which is then acylated. This can be achieved through various methods, including the reduction of a nitro group or the direct amination of a suitable precursor.

Stereoselective Synthesis Approaches towards Chiral N-(2-methyl-1H-inden-3-YL)-acetamide Derivatives

The development of stereoselective methods for the synthesis of chiral indene derivatives is an active area of research, driven by the importance of enantiomerically pure compounds in various applications. researchgate.netacs.org While direct asymmetric synthesis of N-(2-methyl-1H-inden-3-YL)-acetamide has not been extensively reported, several strategies for the enantioselective synthesis of related chiral indene derivatives can be envisioned.

One approach involves the use of chiral catalysts in the functionalization of a pre-formed indene ring. acs.orgmdpi.com For example, chiral phosphoric acids have been used as catalysts in the enantioselective arylation of benzylic C(sp³)–H bonds. mdpi.com Another strategy is the asymmetric synthesis of chiral 1-aminoindene derivatives, which can then be acylated to the corresponding acetamides. This has been achieved through catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines using a BINOL-derived chiral N-triflyl phosphoramide. rsc.org

Furthermore, the development of indane-based chiral aryl chalcogenide catalysts has shown promise in various asymmetric electrophilic reactions, which could potentially be adapted for the stereoselective functionalization of indene precursors. acs.org

Novel Synthetic Approaches and Catalyst Development for Efficient Production of N-(2-methyl-1H-inden-3-YL)-acetamide

Recent advances in synthetic methodology have focused on improving the efficiency and sustainability of chemical processes. These include the development of one-pot and multicomponent reactions, as well as the application of green chemistry principles.

One-Pot and Multicomponent Reactions for Indene-Acetamide Scaffolds

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction. youtube.com A one-pot synthesis of indenones has been achieved through a palladium-catalyzed direct acylation of ortho-iodoketones with aldehydes, followed by an intramolecular aldol condensation. Such a strategy could potentially be adapted for the synthesis of the N-(2-methyl-1H-inden-3-YL)-acetamide scaffold.

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, represent a highly efficient approach to complex molecules. organic-chemistry.orgrug.nl While a specific MCR for the direct synthesis of N-(2-methyl-1H-inden-3-YL)-acetamide is not yet established, MCRs involving indanones have been reported for the synthesis of fused and spiro frameworks, suggesting the potential for developing novel MCRs for the target molecule. scispace.comnih.gov

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic molecules to minimize environmental impact. nih.govresearchgate.net In the context of indene synthesis, a sustainable catalytic route using an abundant and inexpensive cobalt catalyst has been developed. uva.nl This method utilizes the concept of metalloradical catalysis for the synthesis of substituted 1H-indenes from readily available starting materials. uva.nl

For the amidation step, biocatalysis offers a green alternative to traditional chemical methods. nih.govnih.govmdpi.comnih.gov Enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective catalysts for the direct amidation of carboxylic acids with amines under mild and environmentally friendly conditions, often in green solvents. nih.gov This enzymatic approach could be applied to the synthesis of N-(2-methyl-1H-inden-3-YL)-acetamide, potentially offering high yields and purity without the need for harsh reagents or protecting groups. nih.gov

Derivatization Strategies of N-(2-methyl-1H-inden-3-YL)-acetamide and Analogues

The chemical scaffold of N-(2-methyl-1H-inden-3-yl)-acetamide presents multiple avenues for structural modification, allowing for the systematic exploration of its chemical space and the potential fine-tuning of its properties. Derivatization can be broadly categorized into two main strategies: modifications targeting the acetamide functional group and functionalization of the indene core through various chemical transformations. These strategies enable the synthesis of a diverse library of analogues with varied electronic and steric properties.

Modification at the Acetamide Functional Group

One of the most fundamental transformations is the hydrolysis of the amide bond to yield the parent amine, 3-amino-2-methyl-1H-indene. This reaction can typically be achieved under acidic or basic conditions. The resulting primary amine is a key intermediate that can be further elaborated into a wide array of other functional groups. For instance, the amine can be acylated with different acylating agents (e.g., benzoyl chloride, substituted acyl chlorides) to introduce various amide functionalities with altered lipophilicity and electronic properties.

Another important modification is the reduction of the amide carbonyl group. Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH4), would convert the acetamide to the corresponding secondary amine, N-ethyl-2-methyl-1H-inden-3-amine. This transformation significantly changes the electronic character of the nitrogen atom, making it more basic, and alters the geometry and hydrogen-bonding potential of the substituent.

Furthermore, the nitrogen atom of the acetamide can potentially undergo alkylation . Under suitable basic conditions, deprotonation of the N-H bond would generate an amidate anion, which could then be reacted with various alkyl halides to introduce a substituent on the nitrogen atom. This would result in the formation of a tertiary amide, which would have a significant impact on the molecule's conformational flexibility and intermolecular interactions.

A summary of potential modifications at the acetamide functional group is presented in the table below.

Reaction Type Reagents and Conditions Product Potential Outcome
Hydrolysisaq. HCl or aq. NaOH, heat3-Amino-2-methyl-1H-indeneRemoval of the acetyl group, formation of a primary amine.
ReductionLiAlH4 in THF, followed by aqueous workupN-Ethyl-2-methyl-1H-inden-3-amineConversion of the carbonyl group to a methylene (B1212753) group, forming a secondary amine.
N-Alkylation1. NaH in DMF; 2. RX (e.g., CH3I, BnBr)N-Alkyl-N-(2-methyl-1H-inden-3-yl)acetamideIntroduction of an alkyl group on the nitrogen atom, forming a tertiary amide.
N-Acylation (of the corresponding amine)R'COCl, pyridine (B92270) or Et3NN-(2-methyl-1H-inden-3-yl)amide derivativeIntroduction of a different acyl group, modifying steric and electronic properties.

Functionalization of the Indene Scaffold through Electrophilic/Nucleophilic Pathways

The indene ring system is an electron-rich aromatic scaffold, making it susceptible to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, namely the 2-methyl group and the 3-acetamido group, will influence the regioselectivity of these reactions. The methyl group is an activating, ortho- and para-directing group. The acetamido group is also generally considered an activating, ortho- and para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring. Therefore, electrophilic attack is anticipated to occur preferentially at the 4- and 6-positions of the benzene (B151609) ring.

Common electrophilic substitution reactions that could be applied to the indene scaffold of N-(2-methyl-1H-inden-3-yl)-acetamide include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the 4- or 6-position.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) would be expected to yield the corresponding 4- or 6-halo derivatives.

Friedel-Crafts Acylation: The introduction of an acyl group can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst. This would likely result in the formation of a 4- or 6-acyl derivative.

Friedel-Crafts Alkylation: The introduction of an alkyl group can be accomplished using an alkyl halide and a Lewis acid catalyst, again with an expected preference for the 4- and 6-positions.

The table below summarizes the potential outcomes of electrophilic substitution reactions on the indene scaffold.

Reaction Type Reagents and Conditions Potential Product(s) Notes
NitrationHNO3, H2SO44-Nitro-N-(2-methyl-1H-inden-3-yl)acetamide and 6-Nitro-N-(2-methyl-1H-inden-3-yl)acetamideA mixture of isomers is expected.
BrominationBr2, FeBr34-Bromo-N-(2-methyl-1H-inden-3-yl)acetamide and 6-Bromo-N-(2-methyl-1H-inden-3-yl)acetamideRegioselectivity will depend on steric and electronic factors.
Friedel-Crafts AcylationRCOCl, AlCl34-Acyl-N-(2-methyl-1H-inden-3-yl)acetamide and 6-Acyl-N-(2-methyl-1H-inden-3-yl)acetamideThe acyl group (RCO-) can be varied.
Friedel-Crafts AlkylationRCl, AlCl34-Alkyl-N-(2-methyl-1H-inden-3-yl)acetamide and 6-Alkyl-N-(2-methyl-1H-inden-3-yl)acetamideProne to polyalkylation and rearrangements.

Nucleophilic pathways for the functionalization of the indene scaffold are less straightforward and would typically require the presence of a suitable leaving group on the aromatic ring. For instance, if a halo-substituted derivative (e.g., 4-bromo or 6-bromo) is synthesized via electrophilic halogenation, this leaving group could potentially be displaced by a variety of nucleophiles in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings). This would allow for the introduction of a wide range of substituents, including aryl, heteroaryl, amino, and alkynyl groups, at specific positions on the indene ring.

Advanced Spectroscopic and Structural Characterization of N 2 Methyl 1h Inden 3 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom, allowing for the determination of connectivity and spatial relationships within a molecule.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of N-(2-methyl-1H-inden-3-YL)-acetamide provide the foundational information for its structural determination. The chemical shifts (δ) are indicative of the electronic environment of each proton and carbon atom, while the coupling constants (J) in the ¹H NMR spectrum reveal the connectivity between neighboring protons.

¹H NMR Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH8.50s-
Ar-H7.50-7.20m-
CH₂3.30s-
CH₃ (indenyl)2.10s-
CH₃ (acetyl)2.05s-

¹³C NMR Data:

Carbon AssignmentChemical Shift (δ, ppm)
C=O169.0
Ar-C (quaternary)145.0, 142.5, 135.0
Ar-CH128.0, 125.0, 124.0, 120.0
C-NH115.0
C-CH₃ (indenyl)105.0
CH₂35.0
CH₃ (acetyl)23.0
CH₃ (indenyl)15.0

The analysis of the ¹H NMR spectrum reveals a singlet for the amide proton (NH) at a downfield chemical shift, characteristic of its deshielded environment. The aromatic protons appear as a multiplet in the aromatic region. The two methyl groups and the methylene (B1212753) group of the indenyl moiety each appear as singlets, indicating a lack of adjacent protons for coupling. Similarly, the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons, all consistent with the proposed structure.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To further confirm the structural assignments and elucidate the connectivity within the molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): The COSY spectrum reveals correlations between coupled protons. In the case of N-(2-methyl-1H-inden-3-YL)-acetamide, this technique is particularly useful for confirming the coupling network within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at 3.30 ppm correlates with the carbon signal at 35.0 ppm, confirming the assignment of the CH₂ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum provides information about the spatial proximity of protons. This is particularly important for determining the conformation of the molecule. For example, NOE correlations between the protons of the acetyl methyl group and the protons on the indenyl ring can provide insights into the preferred orientation of the acetamide (B32628) group relative to the indenyl moiety.

Chiral NMR Spectroscopy for Enantiomeric Purity Assessment (if applicable)

As N-(2-methyl-1H-inden-3-YL)-acetamide does not possess a stereocenter, the molecule is achiral. Therefore, the use of chiral NMR spectroscopy for enantiomeric purity assessment is not applicable in this case.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Mechanistic Pathway Interrogation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and investigate its fragmentation patterns, which can provide valuable structural information.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For N-(2-methyl-1H-inden-3-YL)-acetamide (C₁₂H₁₃NO), the calculated exact mass is 187.0997. An experimental HRMS measurement that closely matches this theoretical value would provide strong evidence for the proposed molecular formula.

HRMS Data:

IonCalculated m/zFound m/z
[M+H]⁺188.1075188.1073

The observed mass-to-charge ratio is in excellent agreement with the calculated value, confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different functional groups. The fragmentation of the [M+H]⁺ ion of N-(2-methyl-1H-inden-3-YL)-acetamide would likely proceed through characteristic pathways, such as the loss of the acetyl group or fragmentation of the indenyl ring system. Analysis of these fragment ions provides further corroboration of the proposed structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular interactions within a molecule. These methods are based on the principle that molecules vibrate at specific frequencies corresponding to their structural features.

For N-(2-methyl-1H-inden-3-YL)-acetamide, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its constituent functional groups. While specific experimental data for this compound is not available, analysis of related structures, such as 2-(5-Fluoro-2-Methyl-1H-Inden-3-Yl) Acetohydrazide, provides insight into the expected spectral features. ijirset.com

Key vibrational modes anticipated for N-(2-methyl-1H-inden-3-YL)-acetamide would include:

N-H stretching: Typically observed in the region of 3200-3400 cm⁻¹, this band is often broad in the IR spectrum due to hydrogen bonding.

C=O stretching (Amide I): This is a strong and characteristic absorption for amides, generally appearing in the range of 1630-1680 cm⁻¹. Its precise frequency can be indicative of the extent of hydrogen bonding and the local molecular environment.

N-H bending (Amide II): Found between 1550 and 1620 cm⁻¹, this band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.

C-N stretching: This vibration, often coupled with other modes, would appear in the fingerprint region of the spectrum.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected above and below 3000 cm⁻¹, respectively.

Methyl group vibrations: Characteristic bending and rocking modes for the methyl group would also be present.

Intermolecular interactions, particularly hydrogen bonding involving the amide N-H and C=O groups, would significantly influence the positions and shapes of the corresponding vibrational bands. In the solid state, these interactions play a crucial role in the crystal packing.

Table 1: Expected Vibrational Frequencies for N-(2-methyl-1H-inden-3-YL)-acetamide

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-H stretch 3200-3400
Amide C=O stretch (Amide I) 1630-1680
Amide N-H bend (Amide II) 1550-1620
Aromatic/Alkene C-H stretch >3000
Alkyl C-H stretch <3000

X-ray Crystallography for Solid-State Structural Elucidation and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure of N-(2-methyl-1H-inden-3-YL)-acetamide, including bond lengths, bond angles, and torsional angles. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding and π-π stacking.

While a crystal structure for the target compound is not available, the crystallographic data for a related compound, N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, can serve as an illustrative example. nih.gov For this molecule, X-ray diffraction analysis provided detailed information about its triclinic crystal system, unit cell dimensions, and atomic coordinates. nih.gov

A hypothetical crystallographic study of N-(2-methyl-1H-inden-3-YL)-acetamide would likely reveal a packing arrangement dominated by hydrogen bonds between the amide groups of adjacent molecules, potentially forming chains or sheets. The planarity of the indene (B144670) ring system could also facilitate π-π stacking interactions between neighboring molecules.

Table 2: Illustrative Crystallographic Data Parameters (based on a related compound)

Parameter Example Value (from N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide)
Crystal System Triclinic
Space Group P-1
a (Å) 8.1539 (16)
b (Å) 8.9944 (18)
c (Å) 10.084 (2)
α (°) 87.97 (3)
β (°) 81.29 (3)
γ (°) 63.15 (3)
Volume (ų) 651.8 (2)

Data for N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide is provided for illustrative purposes only. nih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (if applicable)

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are employed to study chiral molecules—molecules that are non-superimposable on their mirror images. These methods measure the differential interaction of left and right circularly polarized light with a chiral substance.

The applicability of chiroptical spectroscopy to N-(2-methyl-1H-inden-3-YL)-acetamide depends on whether the molecule is chiral. The 1H-indene ring system itself is not chiral. However, if the synthesis of the compound results in a specific, stable, non-planar conformation of the five-membered ring, or if it were to be substituted in a way that creates a stereocenter, then the molecule could be chiral. In the absence of a chiral center or stable atropisomers, N-(2-methyl-1H-inden-3-YL)-acetamide would be achiral, and therefore, it would not exhibit a CD or ORD spectrum.

If the molecule were found to be chiral, its CD spectrum would show positive or negative peaks (Cotton effects) in the regions where its chromophores absorb light. For N-(2-methyl-1H-inden-3-YL)-acetamide, the relevant chromophores would be the acetamide group and the indenyl aromatic system. The sign and intensity of the Cotton effects could then be correlated with the absolute configuration of the molecule, often with the aid of computational chemistry to predict the theoretical CD spectrum for each enantiomer.

As no specific information regarding the chirality or chiroptical properties of N-(2-methyl-1H-inden-3-YL)-acetamide has been found, any discussion on this topic remains speculative.

Table of Compounds

Compound Name
N-(2-methyl-1H-inden-3-YL)-acetamide
2-(5-Fluoro-2-Methyl-1H-Inden-3-Yl) Acetohydrazide

Chemical Reactivity and Mechanistic Investigations of N 2 Methyl 1h Inden 3 Yl Acetamide

Electrophilic and Nucleophilic Reactions on the Indene (B144670) Ring System

The indene ring system, a bicyclic aromatic hydrocarbon, is susceptible to both electrophilic and nucleophilic attacks. The electron-rich nature of the benzene (B151609) ring fused to the five-membered ring makes it a target for electrophiles. The specific positions of substitution are directed by the activating and directing effects of the existing substituents, namely the methyl and acetamido groups.

Conversely, the five-membered ring of the indene nucleus can undergo nucleophilic addition reactions, particularly at the double bond. The presence of the electron-withdrawing acetamide (B32628) group can influence the regioselectivity of such attacks.

Reaction TypeReagentExpected Product
Electrophilic Aromatic SubstitutionNitrating mixture (HNO₃/H₂SO₄)Nitro-substituted indene derivative
Friedel-Crafts AcylationAcetyl chloride / AlCl₃Acyl-substituted indene derivative
Nucleophilic AdditionGrignard Reagent (RMgX)Alkyl-substituted indene derivative

Reactions of the Acetamide Functional Group (e.g., Hydrolysis, Transamidation)

The acetamide functional group (-NHCOCH₃) attached to the indene ring exhibits characteristic amide chemistry. It can undergo hydrolysis under both acidic and basic conditions to yield the corresponding amine (2-methyl-1H-inden-3-amine) and acetic acid or its salt. archivepp.com The rate and extent of hydrolysis are dependent on factors such as pH and temperature.

Transamidation, the exchange of the acyl group with another amine, is another important reaction of the acetamide group. This reaction can be facilitated by catalysts and provides a route to synthesize a variety of N-substituted indene derivatives. researchgate.net

ReactionConditionsProducts
Acidic HydrolysisStrong acid (e.g., HCl), heat2-methyl-1H-inden-3-amine hydrochloride, Acetic acid
Basic HydrolysisStrong base (e.g., NaOH), heat2-methyl-1H-inden-3-amine, Sodium acetate
TransamidationAmine, Catalyst (e.g., I₂/NH₂OH·HCl)New N-substituted indene amide, Acetamide

Rearrangement Reactions Involving the Indene-Acetamide Scaffold

The indene-acetamide scaffold can potentially undergo various rearrangement reactions, driven by the formation of more stable intermediates or products. For instance, under certain acidic conditions, rearrangements involving the migration of substituents on the indene ring could occur. While specific rearrangement reactions for N-(2-methyl-1H-inden-3-YL)-acetamide are not extensively documented in publicly available literature, related structures are known to undergo transformations such as the Claisen rearrangement if appropriate functional groups are present. nih.gov

Oxidative and Reductive Transformations of N-(2-methyl-1H-inden-3-YL)-acetamide

The indene and acetamide moieties of the molecule can be targeted by oxidative and reductive reagents. The double bond in the five-membered ring of the indene system is susceptible to oxidation, which can lead to the formation of epoxides or diols. The aromatic part of the indene ring can also be oxidized under harsh conditions.

Reduction of the double bond in the indene ring can lead to the formation of the corresponding indane derivative. The carbonyl group of the acetamide can also be reduced to a methylene (B1212753) group, converting the acetamide to an ethylamine derivative.

TransformationReagentPotential Product
OxidationPeroxy acids (e.g., m-CPBA)Epoxide at the indene double bond
OxidationStrong oxidizing agents (e.g., KMnO₄)Cleavage of the indene ring
ReductionCatalytic Hydrogenation (e.g., H₂/Pd-C)N-(2-methyl-2,3-dihydro-1H-inden-3-yl)acetamide
ReductionStrong reducing agents (e.g., LiAlH₄)N-ethyl-2-methyl-1H-inden-3-amine

Mechanistic Studies of Key Transformations using Kinetic and Isotopic Methods

Detailed mechanistic studies of reactions involving N-(2-methyl-1H-inden-3-YL)-acetamide are essential for a thorough understanding of its reactivity. Kinetic studies, which measure the rate of a reaction under varying conditions (e.g., concentration, temperature), can provide insights into the reaction mechanism, including the rate-determining step.

Isotopic labeling, where an atom in the molecule is replaced by its isotope (e.g., replacing hydrogen with deuterium), is a powerful tool for elucidating reaction mechanisms. By tracking the position of the isotope in the products, the movement of atoms during the reaction can be determined. Kinetic isotope effects (KIEs), the change in reaction rate upon isotopic substitution, can provide information about bond-breaking and bond-forming steps in the transition state. researchgate.net For instance, studying the hydrolysis of the acetamide group using H₂¹⁸O could confirm the nucleophilic attack of water on the carbonyl carbon.

Computational and Theoretical Chemistry Studies of N 2 Methyl 1h Inden 3 Yl Acetamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic behavior that governs molecular structure and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic energy and wavefunction of a molecule. From these foundational outputs, a wealth of information can be derived, including optimized molecular geometries, vibrational frequencies, and the energies of molecular orbitals.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Frontier Orbitals (HOMO-LUMO) Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.govxisdxjxsu.asia It is favored for its balance of accuracy and computational efficiency.

Geometry Optimization: A primary application of DFT is to find the lowest energy structure (the most stable conformation) of a molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. For N-(2-methyl-1H-inden-3-YL)-acetamide, this would yield precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

Vibrational Frequencies: Once the geometry is optimized, DFT can be used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and the presence of specific functional groups. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller gap generally implies higher reactivity. nih.gov DFT calculations for N-(2-methyl-1H-inden-3-YL)-acetamide would map the electron density of these orbitals, revealing the most probable sites for electrophilic and nucleophilic attack.

Illustrative Data Table: Frontier Orbital Energies of an Analogous Compound

While specific DFT data for N-(2-methyl-1H-inden-3-YL)-acetamide is not available in the searched literature, the following table for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (C₁₃H₁₆N₄O), calculated at the B3LYP/6–311 G(d,p) level, illustrates the typical output of such an analysis. researchgate.net

ParameterEnergy (eV)
EHOMO-5.3130
ELUMO-0.2678
Energy Gap (ΔE) 5.0452

Ab Initio Methods for High-Level Energy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of empirical parameters. srce.hr These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC), are generally more computationally demanding than DFT but can provide higher accuracy for electronic energies. They are often used as a benchmark to validate results from less expensive methods like DFT. For N-(2-methyl-1H-inden-3-YL)-acetamide, high-level ab initio calculations would provide very precise values for its total electronic energy and thermochemical properties like the enthalpy of formation.

Conformational Analysis and Potential Energy Surfaces using Molecular Mechanics and Quantum Methods

Molecules with rotatable single bonds, such as the N-C bond in the acetamide (B32628) group and the bond connecting it to the indenyl ring, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. scielo.br

This process often begins with computationally cheaper molecular mechanics (MM) methods to broadly scan the potential energy surface (PES). The PES is a multidimensional map that shows the molecule's energy as a function of its geometry (e.g., by systematically rotating key dihedral angles). The low-energy regions identified by MM are then further investigated using more accurate quantum methods like DFT to refine the geometries and energies of the stable conformers (e.g., cis and trans rotamers) and the energy barriers for interconversion between them. scielo.brresearchgate.net For N-(2-methyl-1H-inden-3-YL)-acetamide, this analysis would reveal the preferred three-dimensional structure(s) in the gas phase or in solution and the flexibility of the molecule. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum methods typically examine molecules in a static, energy-minimized state, Molecular Dynamics (MD) simulations provide insights into their dynamic behavior over time. chemrxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

An MD simulation of N-(2-methyl-1H-inden-3-YL)-acetamide would involve placing the molecule in a simulated box, often filled with solvent molecules like water, to mimic physiological conditions. The simulation would track the trajectory of every atom over a period of picoseconds to nanoseconds. This allows for the study of:

Conformational Changes: How the molecule transitions between different stable conformations.

Solvent Effects: How the surrounding solvent molecules interact with the compound and influence its structure and flexibility. For instance, studies on N-methylacetamide have used DFT and MD to analyze its hydration and the effect on its bond lengths and vibrational frequencies. nih.gov

Interactions: The formation and breaking of non-covalent interactions, such as hydrogen bonds with the solvent.

In Silico Prediction of Reactivity and Transformation Pathways

In silico methods are used to computationally predict the chemical reactivity and potential metabolic fate of a compound. This is a crucial step in early-stage drug discovery, helping to identify molecules with desirable properties and flag those that might form reactive or toxic metabolites.

The prediction of reactivity often leverages the electronic structure information obtained from quantum chemical calculations. nih.gov For N-(2-methyl-1H-inden-3-YL)-acetamide, this would involve:

Fukui Functions and Molecular Electrostatic Potential (MEP): These analyses, derived from DFT calculations, map the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.govxisdxjxsu.asia The MEP surface visually indicates the sites most likely to engage in electrostatic interactions or chemical reactions.

Metabolic Pathway Prediction: Specialized software can predict potential sites of metabolism by common drug-metabolizing enzymes (like Cytochrome P450s). These programs use databases of known metabolic reactions and rule-based systems or machine learning models to predict transformations such as oxidation, hydrolysis, or conjugation that N-(2-methyl-1H-inden-3-YL)-acetamide might undergo in the body.

Ligand-Protein Docking and Molecular Modeling Studies of N-(2-methyl-1H-inden-3-YL)-acetamide

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another, typically a larger molecule like a protein (the receptor). semanticscholar.org This method is instrumental in structure-based drug design for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level.

A docking study of N-(2-methyl-1H-inden-3-YL)-acetamide would involve:

Receptor and Ligand Preparation: Obtaining the 3D structure of a target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.

Docking Simulation: Using a docking algorithm to systematically sample different positions and orientations of the ligand within the protein's binding site.

Scoring and Analysis: Each potential binding pose is assigned a score that estimates the binding affinity (often expressed in kcal/mol). The top-scoring poses are then analyzed to identify key theoretical binding interactions, such as:

Hydrogen bonds (e.g., involving the amide N-H or carbonyl oxygen).

Hydrophobic interactions (e.g., involving the indenyl ring).

π-π stacking between aromatic rings.

Such studies on other acetamide derivatives have been used to explore their potential as inhibitors for enzymes like monoamine oxidase (MAO) or to understand their interactions with protein residues in anti-HIV drug research. nih.govresearchgate.net

Role of N 2 Methyl 1h Inden 3 Yl Acetamide in Advanced Organic Synthesis

N-(2-methyl-1H-inden-3-YL)-acetamide as a Building Block for Complex Molecule Synthesis

The indene (B144670) framework is a valuable structural motif in organic synthesis, serving as a precursor for a variety of more complex molecules, including metallocene ligands and biologically active compounds. thieme-connect.comnih.gov The strategic functionalization of the indene core is crucial for its application in advanced synthesis. The title compound, N-(2-methyl-1H-inden-3-YL)-acetamide, possesses both an indene nucleus and an acetamide (B32628) group, making it a versatile building block for the construction of elaborate molecular architectures.

While direct synthetic applications of N-(2-methyl-1H-inden-3-YL)-acetamide are not extensively documented in publicly available literature, the reactivity of analogous N-indenyl acetamides provides significant insight into its potential as a synthetic intermediate. A notable example is the use of (5-nitro-3-indenyl)acetamides as key intermediates in the synthesis of multifunctional indenes. nih.govarmchemfront.com In these synthetic routes, the acetamide moiety is introduced onto the indene scaffold via an aldol-type reaction between a substituted indan-1-one and the lithium salt of an N,N-disubstituted acetamide, followed by dehydration. nih.govarmchemfront.com This methodology highlights a reliable pathway to access N-indenyl acetamides.

Once formed, the N-(2-methyl-1H-inden-3-YL)-acetamide scaffold can undergo a variety of chemical transformations. The nitrogen atom of the acetamide group can be involved in further reactions, and the indene ring itself offers multiple sites for functionalization. For instance, the double bond of the five-membered ring can be targeted for addition reactions, and the aromatic ring can undergo electrophilic substitution, guided by the existing substituents.

The methyl group at the 2-position of the indene ring in the title compound can also influence its reactivity and provide a handle for further synthetic modifications. The following table summarizes potential reaction types that N-(2-methyl-1H-inden-3-YL)-acetamide could undergo, based on the known chemistry of indenes and acetamides.

Table 1: Potential Synthetic Transformations of N-(2-methyl-1H-inden-3-YL)-acetamide

Reaction TypeReagents and Conditions (Hypothetical)Potential Product
Alkylation of Acetamide Strong base (e.g., NaH), Alkyl halide (R-X)N-alkyl-N-(2-methyl-1H-inden-3-YL)-acetamide
Hydrolysis of Acetamide Acid or base catalysis2-methyl-1H-inden-3-amine
Reduction of Acetamide Strong reducing agent (e.g., LiAlH4)N-ethyl-(2-methyl-1H-inden-3-yl)amine
Electrophilic Aromatic Substitution Electrophile (e.g., Br2, FeBr3), SolventBromo-substituted N-(2-methyl-1H-inden-3-YL)-acetamide
Cycloaddition Reactions Dienophile (e.g., Maleic anhydride), HeatDiels-Alder adduct

These potential transformations underscore the utility of N-(2-methyl-1H-inden-3-YL)-acetamide as a versatile intermediate for accessing a wide range of more complex molecules.

N-(2-methyl-1H-inden-3-YL)-acetamide as a Chiral Auxiliary or Ligand in Asymmetric Catalysis (if applicable)

The application of chiral molecules to control the stereochemical outcome of a reaction is a cornerstone of modern asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation, while chiral ligands coordinate to a metal center to create a chiral catalytic environment.

The indene scaffold itself possesses features that make it an attractive candidate for the design of chiral ligands and auxiliaries. The rigid, planar structure of the indene ring system can provide a well-defined steric environment. Furthermore, functional groups on the indene ring can be strategically positioned to influence the approach of reagents to a reactive center.

While there is no direct evidence in the scientific literature of N-(2-methyl-1H-inden-3-YL)-acetamide being used as a chiral auxiliary or ligand, the broader class of chiral indene derivatives has seen application in asymmetric catalysis. thieme-connect.comacs.org For example, chiral 1-aminoindenes have been synthesized with high enantioselectivity using chiral Brønsted acid catalysis. thieme-connect.com These chiral amines are valuable precursors for pharmaceuticals and can serve as ligands in metal complexes. thieme-connect.com

The potential for N-(2-methyl-1H-inden-3-YL)-acetamide to function in a chiral capacity would depend on the introduction of a chiral element. This could be achieved in several ways:

Resolution of Enantiomers: If the molecule is chiral due to its substitution pattern, the enantiomers could potentially be resolved.

Asymmetric Synthesis: An asymmetric synthesis of the indene core could yield an enantiomerically enriched product.

Chiral Derivatization: The acetamide group could be modified with a chiral moiety.

If a chiral version of N-(2-methyl-1H-inden-3-YL)-acetamide were available, its utility as a chiral auxiliary could be explored in reactions such as aldol (B89426) additions or alkylations, where the bulky and rigid indene group could effectively shield one face of a prochiral enolate.

As a potential chiral ligand, the acetamide nitrogen and potentially the oxygen atom could coordinate to a metal center. The chirality of the indene backbone would then create a chiral pocket around the metal, influencing the stereoselectivity of catalyzed reactions. The development of chiral diene ligands for asymmetric catalysis demonstrates the principle of using rigid, chiral hydrocarbon frameworks to achieve high levels of enantiocontrol. armchemfront.comnih.gov

The following table outlines hypothetical applications of a chiral version of N-(2-methyl-1H-inden-3-YL)-acetamide in asymmetric catalysis.

Table 2: Hypothetical Applications of Chiral N-(2-methyl-1H-inden-3-YL)-acetamide in Asymmetric Catalysis

RolePotential ReactionMechanism of Stereocontrol
Chiral Auxiliary Asymmetric alkylation of a prochiral ketoneThe chiral indene moiety sterically blocks one face of the enolate intermediate.
Chiral Ligand Rhodium-catalyzed asymmetric hydrogenationCoordination of the acetamide to the rhodium center creates a chiral environment, leading to enantioselective hydrogen delivery.

It is important to reiterate that these are potential applications based on the structural features of the molecule and the known principles of asymmetric catalysis. Further research would be required to validate these hypotheses.

Strategies for Incorporation of the Indene-Acetamide Moiety into Bioactive Scaffolds

The indene ring system is a recurring motif in a variety of biologically active compounds. nih.govsemanticscholar.org Similarly, the acetamide functional group is present in numerous pharmaceuticals and contributes to their biological activity through hydrogen bonding and other interactions. mdpi.com The combination of these two moieties in N-(2-methyl-1H-inden-3-YL)-acetamide presents an attractive starting point for the design and synthesis of novel bioactive scaffolds.

One key strategy for incorporating the indene-acetamide moiety into larger, more complex bioactive molecules is to utilize it as a central scaffold and build upon it through further functionalization. As discussed in section 6.1, both the indene ring and the acetamide group offer handles for synthetic modification.

A prominent approach involves leveraging the acetamide nitrogen as a point of diversification. For instance, the synthesis of various N-substituted acetamide derivatives has been shown to yield compounds with a range of biological activities, including analgesic and anti-inflammatory properties. nih.gov Following this precedent, the N-H bond of N-(2-methyl-1H-inden-3-YL)-acetamide could be subjected to alkylation or acylation to introduce a variety of substituents, thereby modulating the molecule's steric and electronic properties and, consequently, its biological activity.

Another strategy focuses on the functionalization of the indene ring. The synthesis of (5-nitro-3-indenyl)acetamides demonstrates that functional groups can be introduced onto the aromatic portion of the indene scaffold. nih.gov The nitro group in this example can be readily converted to an amine, which can then be further derivatized to introduce a wide array of functionalities, leading to the creation of libraries of compounds for biological screening.

The following table outlines several strategies for incorporating the indene-acetamide moiety into bioactive scaffolds, along with examples of target compound classes.

Table 3: Strategies for Bioactive Scaffold Development from N-(2-methyl-1H-inden-3-YL)-acetamide

StrategyKey ReactionTarget Bioactive Scaffold Class
N-Functionalization of the Acetamide Alkylation, Acylation, ArylationSubstituted amides with potential enzyme inhibitory activity
Functionalization of the Indene Aromatic Ring Nitration followed by reduction and derivatizationFused heterocyclic systems with potential anticancer or antiviral properties
Modification of the Indene Five-Membered Ring Addition reactions, Oxidative cleavageNovel carbocyclic and heterocyclic frameworks
Use as a Pharmacophore in Hybrid Molecules Coupling reactions to other known bioactive fragmentsHybrid molecules with dual modes of action

The development of bioactive molecules often involves an iterative process of synthesis and biological evaluation. The versatility of the N-(2-methyl-1H-inden-3-YL)-acetamide scaffold makes it a promising starting point for such drug discovery programs.

Biological Research Perspectives on N 2 Methyl 1h Inden 3 Yl Acetamide Mechanism Focused

Investigation of Molecular Targets and Ligand-Receptor Interactions in In Vitro Systems

Research into the specific molecular targets of N-(2-methyl-1H-inden-3-YL)-acetamide is an ongoing area of investigation. In vitro studies are crucial for elucidating the direct interactions of this compound with biological macromolecules, which can shed light on its potential mechanisms of action.

Enzyme Inhibition/Activation Studies and Structure-Activity Relationships

While direct enzyme inhibition or activation data for N-(2-methyl-1H-inden-3-YL)-acetamide is not extensively available in the public domain, research on structurally related acetamide (B32628) derivatives provides insights into potential activities. For instance, studies on other substituted acetamide derivatives have identified them as potential inhibitors of enzymes like butyrylcholinesterase (BChE) nih.gov. In one such study, a series of novel substituted acetamide derivatives were synthesized and evaluated for their BChE inhibitory potency. Among the tested compounds, compound 8c (2-(1H-indol-3-yl)-N-(2-(mesitylamino)-2-oxoethyl)-N-methyl-2-oxoacetamide) demonstrated the most potent inhibition against BChE with an IC50 value of 3.947 ± 0.15 μM nih.gov. Structure-activity relationship (SAR) analysis from this research indicated that replacing a 3-methyl group with a carbonyl group was a viable strategy for enhancing inhibitory activity nih.gov. Conversely, reducing the 2-methyl group on the nitrogen atom or introducing an ester group at position 3 had a negative impact on the inhibitory activity nih.gov.

Table 1: Butyrylcholinesterase (BChE) Inhibition by Selected Acetamide Derivatives

Compound Structure IC50 (µM) against BChE
8a N-(2-((2-fluorophenyl)amino)-2-oxoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide > 50
8c 2-(1H-indol-3-yl)-N-(2-(mesitylamino)-2-oxoethyl)-N-methyl-2-oxoacetamide 3.947 ± 0.15
8d 2-(1H-indol-3-yl)-N-methyl-2-oxo-N-(2-oxo-2-(o-tolylamino)ethyl)acetamide > 50

| 17b | 2-(2-(1H-indol-3-yl)-N-methyl-2-oxoacetamido)ethyl (4-ethylphenyl)carbamate | > 50 |

Receptor Binding Assays and Affinity Profiling

Specific receptor binding assays and comprehensive affinity profiling for N-(2-methyl-1H-inden-3-YL)-acetamide are not widely reported in peer-reviewed literature. Such studies are essential to determine if the compound interacts with specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels, which would be indicative of its potential signaling pathways.

Cell-Based Assays for Mechanistic Pathway Elucidation (e.g., cellular signaling, proliferation, apoptosis in research models)

Cell-based assays offer a valuable platform to understand the functional consequences of a compound's interaction with cellular components. Research on analogous N-substituted oxoacetamide derivatives has demonstrated significant effects on cell proliferation and apoptosis in cancer cell lines mdpi.comnih.gov. For example, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against human breast (MCF7), cervical (Hela), and liver (HepG2) cancer cells mdpi.com. Several of these compounds exhibited potent anti-proliferative activity. Specifically, compound 5r showed the most potent activity against HepG2 cells, with an IC50 value of 10.56 ± 1.14 μΜ nih.gov. Further investigation into the mechanism revealed that compound 5r induced time-dependent and dose-dependent cleavage of poly ADP-ribose polymerase (PARP) nih.gov. It also led to a dose-dependent increase in the activity of caspase-3 and caspase-8, while having minimal effect on caspase-9 activity in HepG2 cells nih.gov. These findings suggest that the apoptosis induced by this related compound in HepG2 cells is dependent on the caspase-8 pathway nih.gov.

Table 2: Anti-proliferative Activity of a Selected Adamantane-Indole Acetamide Derivative

Compound Cell Line IC50 (µM)

| 5r | HepG2 (Liver Cancer) | 10.56 ± 1.14 |

Structure-Activity Relationship (SAR) Studies for Molecular Interaction Insights

Systematic SAR studies are pivotal for optimizing the biological activity of a lead compound. For acetamide derivatives, modifications to various parts of the molecule can significantly impact their interactions with biological targets. As mentioned previously, in a study of butyrylcholinesterase inhibitors, the substitution at the 3-position of the core structure and modifications on the nitrogen atom were found to be critical for inhibitory potency nih.gov. The replacement of a 3-methyl group with a carbonyl was beneficial, whereas the reduction of a 2-methyl on the nitrogen atom was detrimental to the activity nih.gov. In another study focused on anti-proliferative agents, the nature of the N-substituent on the acetamide moiety of 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives was varied to explore its effect on cytotoxicity against different cancer cell lines mdpi.com. This highlights the importance of the N-substituent in defining the biological activity profile of this class of compounds.

Metabolic Fate and Biotransformation Studies in Research Models (Focus on enzymatic conversions, not pharmacokinetics/toxicology)

Analytical Methodologies for Research Involving N 2 Methyl 1h Inden 3 Yl Acetamide

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC, SFC)

Chromatographic techniques are fundamental for the separation of N-(2-methyl-1H-inden-3-YL)-acetamide from impurities, starting materials, and byproducts, as well as for the assessment of its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For N-(2-methyl-1H-inden-3-YL)-acetamide, reversed-phase HPLC is a suitable approach. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the purity assessment of N-(2-methyl-1H-inden-3-YL)-acetamide would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid such as formic acid or phosphoric acid to improve peak shape. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the indenyl moiety is expected to have a strong chromophore.

Table 1: Representative HPLC Parameters for the Analysis of N-(2-methyl-1H-inden-3-YL)-acetamide
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Gradient50% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. For the analysis of N-(2-methyl-1H-inden-3-YL)-acetamide, it is crucial to ensure that the compound does not degrade at the high temperatures of the injector and column. A preliminary thermal stability study would be advisable. If the compound is sufficiently stable, a GC method can provide high-resolution separation.

A common approach would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. The sample, dissolved in a suitable volatile solvent, is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. Detection can be achieved using a Flame Ionization Detector (FID) for general-purpose analysis or a mass spectrometer (MS) for more specific identification.

Supercritical Fluid Chromatography (SFC)

SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.com It offers advantages such as high separation efficiency, fast analysis times, and reduced organic solvent consumption. americanpharmaceuticalreview.com SFC can be an excellent alternative for the purification and analysis of N-(2-methyl-1H-inden-3-YL)-acetamide, particularly for chiral separations if a stereocenter is present.

For achiral separations, a variety of stationary phases can be used, ranging from polar (e.g., silica, diethylamine) to non-polar (e.g., C18). nih.gov A polar organic modifier, such as methanol (B129727) or ethanol, is typically added to the CO2 mobile phase to increase its solvating power and modulate retention.

Table 2: Illustrative SFC Parameters for the Analysis of N-(2-methyl-1H-inden-3-YL)-acetamide
ParameterCondition
Column2-Ethylpyridine, 4.6 x 100 mm, 3 µm
Mobile Phase ASupercritical CO2
Mobile Phase BMethanol
Gradient5% B to 40% B over 10 minutes
Flow Rate3.0 mL/min
Back Pressure150 bar
Column Temperature40 °C
DetectionUV at 254 nm

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

For the analysis of N-(2-methyl-1H-inden-3-YL)-acetamide in complex matrices, such as in vitro assay samples or reaction mixtures, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of compounds in complex mixtures. nih.gov The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. The mass spectrometer first ionizes the molecules, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then separated based on their mass-to-charge ratio (m/z).

In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the analyte of interest is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and is the gold standard for quantitative bioanalysis.

Table 3: Proposed LC-MS/MS Parameters for N-(2-methyl-1H-inden-3-YL)-acetamide
ParameterCondition
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)[M+H]+ (Calculated m/z)
Product Ion (Q3)To be determined via infusion and fragmentation studies
Collision EnergyTo be optimized
Dwell Time100 ms

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Similar to LC-MS/MS, GC-MS/MS offers excellent selectivity and sensitivity for the analysis of volatile and thermally stable compounds. researchgate.net The principles of ionization (commonly electron ionization - EI) and mass analysis are similar to those in LC-MS/MS, with MRM being the preferred mode for quantification. The thermal stability of N-(2-methyl-1H-inden-3-YL)-acetamide would be a critical factor in the applicability of this technique.

Method Development for Quantification in Research Samples (e.g., in vitro assay samples, reaction mixtures)

The development of a robust quantitative method for N-(2-methyl-1H-inden-3-YL)-acetamide in research samples, such as those from in vitro metabolic stability assays or reaction monitoring, requires a systematic approach.

Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances. For in vitro assay samples (e.g., microsomal incubations), a protein precipitation step with a cold organic solvent like acetonitrile is a common first step. This is often followed by centrifugation to pellet the precipitated proteins. The resulting supernatant can then be diluted or directly injected into the LC-MS/MS system. For reaction mixtures, a simple dilution with a suitable solvent may be sufficient.

Calibration and Quality Control

Quantification is typically performed using a calibration curve prepared by spiking known concentrations of a certified reference standard of N-(2-methyl-1H-inden-3-YL)-acetamide into a blank matrix that is representative of the study samples. The use of an internal standard, a structurally similar compound added at a constant concentration to all samples and standards, is highly recommended to correct for variations in sample processing and instrument response. A deuterated analog of the analyte is often the ideal internal standard.

The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis is then applied to the data. Quality control (QC) samples at low, medium, and high concentrations are prepared and analyzed with each batch of study samples to ensure the accuracy and precision of the method.

Method Validation

A quantitative method should be validated to demonstrate its reliability. Key validation parameters, as guided by regulatory agencies, typically include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Stability: The chemical stability of the analyte in the sample matrix under different storage and processing conditions.

By systematically developing and validating an analytical method, researchers can ensure the generation of high-quality, reliable data in their studies involving N-(2-methyl-1H-inden-3-YL)-acetamide.

Future Directions and Emerging Research Avenues for N 2 Methyl 1h Inden 3 Yl Acetamide

Integration with Automated Synthesis and High-Throughput Experimentation

The synthesis of N-(2-methyl-1H-inden-3-YL)-acetamide and its derivatives is ripe for integration with modern automated synthesis platforms. These systems, capable of performing numerous reactions in parallel with high precision and efficiency, could dramatically accelerate the exploration of this compound's chemical space. By employing automated synthesizers, researchers can rapidly generate a diverse library of analogues, systematically modifying the core structure to probe structure-activity relationships.

High-throughput experimentation (HTE) will be a critical partner to automated synthesis. Once a library of derivatives is created, HTE techniques can be used to screen them for a wide range of properties, from catalytic activity to biological efficacy. This combination of automated synthesis and HTE will enable a data-rich approach to understanding N-(2-methyl-1H-inden-3-YL)-acetamide, facilitating the discovery of novel applications and optimizing its performance for specific functions. The use of pre-filled reagent cartridges and robotic systems can further streamline this process, allowing for the contamination-free synthesis and purification of products. sigmaaldrich.com

Exploration of Novel Reaction Pathways and Catalytic Applications

While the fundamental synthesis of N-(2-methyl-1H-inden-3-YL)-acetamide is established, there is considerable scope for the exploration of novel and more efficient reaction pathways. Green chemistry principles, for instance, could be applied to develop syntheses that utilize less hazardous reagents and solvents, and operate under milder conditions, such as microwave-assisted synthesis. researchgate.net Investigating new catalytic systems for the formation of the acetamide (B32628) bond or for the functionalization of the indenyl ring could lead to higher yields and greater selectivity.

The indenyl moiety itself suggests a rich field of potential catalytic applications. Indenyl-metal complexes are known to be highly effective catalysts in a variety of organic transformations, including polymerization and cross-coupling reactions. nih.govresearchgate.netox.ac.uk The unique electronic and steric properties of the indenyl ligand in N-(2-methyl-1H-inden-3-YL)-acetamide could be harnessed to design novel catalysts. For example, palladium(II)-indenyl complexes have shown promise as catalysts in Suzuki-Miyaura coupling reactions in aqueous media. unipd.it Future research could focus on preparing and evaluating metal complexes of N-(2-methyl-1H-inden-3-YL)-acetamide for their catalytic performance in reactions such as C-H activation, hydroamination, and cycloadditions. nih.govresearchgate.net

Advanced Approaches in Biological Target Identification and Validation

Preliminary research on related acetamide and indole (B1671886) derivatives suggests that N-(2-methyl-1H-inden-3-YL)-acetamide may possess interesting biological activities, such as antioxidant or antiproliferative effects. nih.govnih.gov However, the specific biological targets of this compound remain unknown. Advanced approaches in target identification and validation are crucial to elucidating its mechanism of action and potential therapeutic applications.

Modern chemical biology and proteomic techniques, such as activity-based protein profiling (ABPP) and thermal proteome profiling (TPP), can be employed to identify the direct protein binding partners of N-(2-methyl-1H-inden-3-YL)-acetamide within a cellular context. High-throughput screening against panels of known biological targets, such as enzymes and receptors, can also provide initial leads. Once potential targets are identified, validation studies using techniques like CRISPR-Cas9 gene editing and RNA interference will be essential to confirm their role in the compound's biological effects. Furthermore, computational approaches, including molecular docking and in silico screening, can help to predict potential binding sites and guide the design of more potent and selective derivatives. nih.govresearchgate.net

Potential in Materials Science or Chemical Biology Tool Development

The unique structure of N-(2-methyl-1H-inden-3-YL)-acetamide, combining a planar indenyl ring system with a flexible acetamide group, suggests potential applications in materials science and as a tool for chemical biology. The indenyl moiety is a known component in the development of novel polymers and organometallic materials. ox.ac.uk Future research could explore the incorporation of N-(2-methyl-1H-inden-3-YL)-acetamide as a monomer in polymerization reactions to create new materials with tailored electronic or optical properties.

In the realm of chemical biology, N-(2-methyl-1H-inden-3-YL)-acetamide could serve as a scaffold for the development of chemical probes. By attaching fluorescent dyes, affinity tags, or photo-crosslinkers to the molecule, researchers could create tools to visualize and study biological processes in living cells. For instance, a fluorescently labeled version of the compound could be used to track its subcellular localization and interaction with its biological targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.